An In-depth Technical Guide to the Experimental ¹H NMR of (S)-3-Amino-5-hydroxyindane
An In-depth Technical Guide to the Experimental ¹H NMR of (S)-3-Amino-5-hydroxyindane
For distribution to: Researchers, scientists, and drug development professionals
This guide provides a comprehensive analysis of the experimental ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of (S)-3-Amino-5-hydroxyindane. As no definitive experimental spectrum for this specific compound is publicly available, this document serves as an expert-level predictive guide. We will leverage established principles of NMR spectroscopy and empirical data from structurally analogous compounds to forecast the ¹H NMR spectrum of (S)-3-Amino-5-hydroxyindane. This guide is designed to equip researchers with the foundational knowledge to acquire, interpret, and validate the structure of this and similar molecules.
Introduction to (S)-3-Amino-5-hydroxyindane and its Structural Characterization
(S)-3-Amino-5-hydroxyindane is a chiral molecule featuring an indane scaffold, which is a common motif in medicinal chemistry. The precise characterization of its three-dimensional structure is paramount for understanding its biological activity and for quality control in synthetic processes. ¹H NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the electronic environment, connectivity, and stereochemistry of the protons within the molecule.
The structure of (S)-3-Amino-5-hydroxyindane presents a unique set of considerations for ¹H NMR analysis:
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Aromatic System: The benzene ring is substituted with a hydroxyl group and an alkyl moiety, leading to a specific splitting pattern for the aromatic protons.
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Saturated Five-membered Ring: The cyclopentyl portion of the indane core contains three chiral centers (assuming the amino and hydroxyl groups are on the same side of the ring as the aromatic part), resulting in diastereotopic protons with complex spin-spin coupling.
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Chirality: The stereochemistry at C3, bearing the amino group, influences the magnetic environment of the adjacent methylene protons.
This guide will deconstruct the anticipated ¹H NMR spectrum of (S)-3-Amino-5-hydroxyindane, providing a detailed rationale for the predicted chemical shifts and coupling constants.
Theoretical Principles: Predicting the ¹H NMR Spectrum
The chemical shift (δ) of a proton is primarily determined by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield protons, causing an upfield shift (to lower ppm values).
Substituent Effects on the Aromatic Ring:
The aromatic protons of (S)-3-Amino-5-hydroxyindane are influenced by two substituents: the electron-donating hydroxyl (-OH) group at C5 and the alkyl portion of the indane ring at C4 and C7a. The hydroxyl group is a strong activating group and will cause a significant upfield shift for the ortho (C4 and C6) and para (C7) protons. The alkyl group has a weaker activating effect. This will result in a predictable pattern for the three aromatic protons.
Protons on the Saturated Ring:
The protons on the five-membered ring (H1, H2, and H3) will exhibit chemical shifts and multiplicities dictated by their proximity to the amino group, the aromatic ring, and their stereochemical relationships (cis or trans) to each other. The proton at C3 (H3), being attached to a carbon bearing an amino group, is expected to be deshielded and appear downfield compared to the other aliphatic protons. The protons at C1 and C2 are diastereotopic and will have distinct chemical shifts and will split each other.
Hypothetical Experimental Protocol
To obtain a high-quality ¹H NMR spectrum of (S)-3-Amino-5-hydroxyindane, the following protocol is recommended.
3.1. Sample Preparation
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Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities.
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Mass: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent.[1]
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Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, due to the presence of the amino and hydroxyl groups, which have exchangeable protons, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) would be better choices to observe the signals from these protons. For this guide, we will predict the spectrum in DMSO-d₆.
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Internal Standard: An internal standard is not always necessary with modern spectrometers, which can reference the residual solvent peak.[2] If required, a small amount of tetramethylsilane (TMS) can be added (δ = 0.00 ppm).
3.2. NMR Instrument Parameters
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Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
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Experiment: A standard 1D proton experiment should be performed.
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Number of Scans: 16 to 64 scans should be sufficient for a sample of this concentration.
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Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).
Experimental Workflow Diagram
Caption: Workflow for ¹H NMR analysis of (S)-3-Amino-5-hydroxyindane.
Predicted ¹H NMR Spectral Data Analysis
Based on the analysis of structurally related compounds, the following ¹H NMR data is predicted for (S)-3-Amino-5-hydroxyindane in DMSO-d₆.
Table 1: Predicted ¹H NMR Data for (S)-3-Amino-5-hydroxyindane in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H4 | ~6.85 | d | J = 7.8 Hz | 1H |
| H6 | ~6.55 | dd | J = 7.8, 2.0 Hz | 1H |
| H7 | ~6.50 | d | J = 2.0 Hz | 1H |
| H3 | ~4.0 - 4.2 | m | - | 1H |
| H1a (endo) | ~2.8 - 3.0 | dd | Jgem = ~16 Hz, Jvic = ~8 Hz | 1H |
| H1b (exo) | ~2.6 - 2.8 | dd | Jgem = ~16 Hz, Jvic = ~6 Hz | 1H |
| H2a | ~2.2 - 2.4 | m | - | 1H |
| H2b | ~1.8 - 2.0 | m | - | 1H |
| -OH | ~9.0 | br s | - | 1H |
| -NH₂ | ~3.4 | br s | - | 2H |
4.1. Justification of Predicted Chemical Shifts and Multiplicities
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Aromatic Protons (H4, H6, H7): The aromatic region of indane typically appears around 7.1-7.3 ppm.[3] In 5-aminoindan, the aromatic protons are shifted upfield to ~6.5-7.0 ppm due to the electron-donating amino group.[4] Similarly, a hydroxyl group will cause a significant upfield shift. Therefore, for 5-hydroxyindane, the aromatic protons are expected in a similar range. In our target molecule, the hydroxyl group at C5 will strongly shield the ortho protons (H4 and H6) and the para proton (H7). H4 will be a doublet coupled to H6. H6 will be a doublet of doublets, coupled to both H4 and H7. H7 will be a doublet with a smaller coupling to H6.
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Aliphatic Protons (H1, H2, H3):
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H3: This proton is on the carbon bearing the amino group, which is electron-withdrawing, causing a downfield shift. In 1-aminoindane, the proton on the carbon with the amino group (H1) is at ~4.3 ppm.[5] We predict a similar, slightly upfield shift for H3 in our molecule due to the different substitution pattern. It will be a multiplet due to coupling with the two H2 protons.
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H1 Protons: These are benzylic protons and are expected to be downfield compared to the H2 protons. In indane, the C1 and C3 protons are at ~2.9 ppm.[1] They are diastereotopic and will appear as two distinct signals, each being a doublet of doublets due to geminal coupling with each other and vicinal coupling with one of the H2 protons.
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H2 Protons: These protons are further from the aromatic ring and the amino group, so they will be the most upfield of the aliphatic ring protons. In indane, the C2 protons are at ~2.0 ppm.[1] They are also diastereotopic and will each appear as a multiplet due to geminal coupling and vicinal coupling to H1 and H3 protons.
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Exchangeable Protons (-OH and -NH₂): In DMSO-d₆, the protons of the hydroxyl and amino groups typically appear as broad singlets. The phenolic -OH proton is expected to be significantly downfield, around 9.0 ppm. The -NH₂ protons are expected to be in the range of 3-4 ppm.
Advanced 2D NMR Techniques for Structural Confirmation
To unambiguously assign all proton signals and confirm the structure, 2D NMR experiments are invaluable.
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COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[2] For (S)-3-Amino-5-hydroxyindane, COSY would be crucial for:
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Confirming the connectivity in the five-membered ring by showing correlations between H3 and the H2 protons, and between the H2 and H1 protons.
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Identifying the coupling partners in the aromatic region (H4 with H6, and H6 with H7).
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Predicted COSY Correlations
Caption: Predicted ¹H-¹H COSY correlations for (S)-3-Amino-5-hydroxyindane.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons they are directly attached to.[2] It would be used to:
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Confirm the assignment of each proton to its corresponding carbon atom.
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Distinguish between the diastereotopic protons at C1 and C2 by correlating them to their respective carbon signals.
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Conclusion
References
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Jevtic, I. (2019). 2D- NMR what is the different between COSY and HSQC?? [Online forum post]. ResearchGate. Retrieved from [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
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Cremer, D., & Olsson, L. (1999). Extension of the Karplus Relationship for NMR Spin−Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Cyclopentane. The Journal of Physical Chemistry A, 103(44), 8943-8954. [Link]
- Altona, C., & Haasnoot, C. A. G. (1980). DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES. Progress in Nuclear Magnetic Resonance Spectroscopy, 13(4), 315-358.
- Öhman, T., Berden, J. A., & Spjuth, O. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.
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LibreTexts. (2021). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
